An In-depth Technical Guide to Propyl Isocyanate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Propyl Isocyanate for Researchers and Drug Development Professionals
Propyl isocyanate is a versatile chemical intermediate with significant applications in organic synthesis and the development of novel materials. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Core Molecular Information
Propyl isocyanate is an organic compound belonging to the isocyanate family. Its fundamental molecular details are crucial for its application in chemical synthesis.
Physicochemical Properties
The physical and chemical properties of propyl isocyanate are essential for its handling, storage, and use in experimental settings. It is typically a colorless to yellow, pungent liquid.[1][2][4][5]
| Property | Value | References |
| Density | 0.908 g/mL at 25 °C | [2][6][7] |
| Boiling Point | 83-84 °C | [2][4][6][7] |
| Melting Point | -30 °C | [2] |
| Flash Point | 0 °C (32 °F) - closed cup | [2][7] |
| Vapor Pressure | 83.9 mmHg at 25 °C | [2] |
| Refractive Index | n20/D 1.394 | [2][6] |
Applications in Research and Drug Development
Propyl isocyanate's high reactivity makes it a valuable reagent in various synthetic processes.
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Chemical Intermediate: It serves as a key intermediate in the synthesis of various organic compounds.[2] A primary industrial application is in the production of the fungicide iprodione.[2] It is also used in the preparation of insecticides.[8]
-
Polymer Chemistry: Isocyanates are fundamental building blocks for polyurethanes.[9] The polymerization of isocyanate monomers can be controlled to produce polymers with specific properties.[10]
-
Drug Delivery Systems: Polyurethanes, synthesized from isocyanates, are explored for biomedical applications, including the development of drug delivery systems.[9][11][12] These systems can be designed as nano- or microparticles, capsules, or other structures to carry and release therapeutic agents in a controlled manner.[11][12][13] The versatility of isocyanate chemistry allows for the creation of polymers with tailored properties for specific drug delivery applications.[11]
Synthesis of Isocyanates
The industrial production of isocyanates can be broadly categorized into phosgene and non-phosgene methods.[14][15][16] The choice of synthesis route often depends on safety, environmental considerations, and the desired scale of production.
Caption: General synthesis pathways for isocyanates.
The traditional phosgene route involves the reaction of an amine with phosgene.[8][14] Due to the high toxicity of phosgene, non-phosgene methods are increasingly being developed.[14][16] These alternative routes often involve the formation and subsequent thermal decomposition of carbamates.[14][15]
Experimental Protocols
The following provides a representative protocol for the synthesis of a polyisocyanate, which is a common application of isocyanate monomers in research settings. This specific example is for poly[3-(triethoxysilyl)propyl isocyanate] (PTESPI) via coordination polymerization.[17]
Materials:
-
Initiator: CpTiCl₂(O-(S)-2-Bu)
-
Monomer: 3-(triethoxysilyl)propyl isocyanate (TESPI)
-
Solvents: Toluene (anhydrous), Ethanol, Acetonitrile
-
Standard Schlenk line and glovebox techniques are required due to the moisture sensitivity of the reagents.[17]
Procedure:
-
All glassware must be flame-dried under vacuum.[17]
-
In a 50 mL flask inside a glovebox, dissolve the initiator (e.g., 0.0370 g, 0.14 mmol) in anhydrous toluene (0.5 mL).[17]
-
Add the TESPI monomer (e.g., 2.7 mL, 10.90 mmol) to the initiator solution.[17]
-
Allow the reaction to proceed for a set time (e.g., 20 hours), during which the solution will become viscous.[17]
-
To terminate the polymerization, add ethanol (1 mL) and toluene (1.5 mL) to the viscous solution. The solution should turn faint yellow.[17]
-
Precipitate the polymer by transferring the reaction mixture into a larger flask containing acetonitrile (20 mL).[17]
-
Isolate the white solid polymer by filtration.
-
Dry the polymer under vacuum for 24 hours.[17]
Caption: Workflow for polyisocyanate synthesis.
Application in Drug Delivery Systems
Isocyanates are crucial for synthesizing polyurethanes, which can be formulated into various drug delivery systems (DDS). The workflow involves the controlled reaction of diisocyanates with polyols to form a polymer matrix that can encapsulate or be conjugated with active pharmaceutical ingredients (APIs).
Caption: Isocyanates in drug delivery system development.
Safety and Handling
Propyl isocyanate is a hazardous chemical and requires strict safety protocols.
-
Hazards: It is highly flammable, and its vapors can form explosive mixtures with air.[1][4] It is toxic if ingested, inhaled, or absorbed through the skin.[1] Contact can cause severe skin and eye irritation or damage.[1] It may also cause respiratory and skin sensitization.[5]
-
Reactivity: Propyl isocyanate reacts with water, releasing toxic and flammable gases.[1][4] It is incompatible with strong oxidizing agents, acids, bases, and alcohols.[2][5]
-
Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[18] Personal protective equipment (PPE), including safety goggles, face shield, gloves, and a suitable respirator, must be worn.[19] To prevent ignition from static discharge, all equipment should be grounded.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][19] Containers should be kept tightly sealed, and it is often stored under a nitrogen atmosphere to protect it from moisture.[5]
References
- 1. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. scent.vn [scent.vn]
- 4. Propyl isocyanate | 110-78-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Propyl Isocyanate , >98.0%(GC) , 110-78-1 - CookeChem [cookechem.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]
- 9. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]
- 13. Designed hydrocolloid interpenetrating polymeric networks for clinical applications of novel drug-carrying matrix systems using Tris (6-isocyanatohexyl) isocyanurate and hydroxypropylmethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
